3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one
Description
Properties
IUPAC Name |
10,12-dimorpholin-4-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-21-14-3-1-2-4-15(14)22-19-18(21)16(24-5-9-27-10-6-24)13-17(20(19)23-29-22)25-7-11-28-12-8-25/h1-4,13H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXMTWGHUQLTSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)N6CCOCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis: Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition
The anthra-isoxazolone core is typically constructed through 1,3-dipolar cycloaddition between nitrile oxides and anthracene-derived dipolarophiles. This method, adapted from analogous isoxazole syntheses, proceeds as follows:
Generation of Nitrile Oxide Precursors
Nitrile oxides are generated in situ from hydroximoyl chlorides. For example, 4-morpholinobenzohydroximoyl chloride may serve as a precursor when morpholine substitution is required. The reaction employs triethylamine to dehydrohalogenate the hydroximoyl chloride, releasing the nitrile oxide:
$$ \text{RC(Cl)=NOH} + \text{Et}3\text{N} \rightarrow \text{RC≡N-O}^- + \text{Et}3\text{NH}^+ \text{Cl}^- $$
Cycloaddition with Anthracene Derivatives
The nitrile oxide reacts with an anthracene-containing dipolarophile (e.g., 9,10-dihydroanthracene-1,4-dione) to form the isoxazole ring. Reaction conditions from analogous systems suggest benzene as the solvent at room temperature for 5 hours, yielding cycloadducts in >90% efficiency.
Table 1: Optimized Cycloaddition Conditions for Anthra-isoxazolone Formation
| Parameter | Value |
|---|---|
| Solvent | Benzene |
| Temperature | 25°C |
| Reaction Time | 5 hours |
| Base | Triethylamine (1.0 equiv) |
| Yield | 88–96% |
Integrated Synthetic Routes
Two dominant strategies emerge for the target compound:
Sequential Cycloaddition-Amination
- Synthesize 3,5-dichloro-6H-anthra[1,9-cd]isoxazol-6-one via cycloaddition.
- Perform SNAr with morpholine to install both substituents.
Advantages : High regiocontrol; avoids functional group incompatibility.
Disadvantages : Requires halogenated precursors; multiple purification steps.
Pre-Functionalized Nitrile Oxide Approach
- Prepare a nitrile oxide bearing morpholine groups (e.g., 4-morpholinobenzonitrile oxide).
- Conduct cycloaddition to directly yield the target compound.
Advantages : Fewer steps; higher atom economy.
Disadvantages : Limited availability of morpholine-containing nitrile oxide precursors.
Analytical Characterization
Key analytical data for 3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one include:
Table 2: Spectroscopic Benchmarks
| Technique | Key Signals |
|---|---|
| IR (KBr) | 1737 cm⁻¹ (C=O), 1247 cm⁻¹ (N–O) |
| ¹H NMR | δ 3.72 (m, morpholine CH₂), δ 8.21 (ArH) |
| ¹³C NMR | δ 167.5 (C=O), δ 83.5 (isoxazole C-O) |
| HRMS | m/z 453.4 [M+H]⁺ |
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups at the 3 and 5 positions .
Scientific Research Applications
Chemistry: In chemistry, 3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for studying cellular processes and pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs for treating various diseases .
Industry: In industrial applications, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical cellular processes. The compound’s binding to these targets can modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one and related compounds:
*Estimated based on substituent contributions.
Key Observations:
Substituent Effects: The morpholino groups in the target compound introduce two oxygen-rich, polar moieties, significantly increasing hydrogen bond acceptors (6 vs. 4 in the anilino analog) and reducing lipophilicity (XLogP3 ~2.5 vs. 5.0). In contrast, the phenylamino group in 5-anilino-6H-anthra[1,9-cd]isoxazol-6-one contributes to higher lipophilicity, which may limit solubility but enhance membrane permeability .
Core Scaffold Differences :
- While both anthra-isoxazolone and anthrapyrazolone (SP600125) share polycyclic frameworks, the isoxazolone ring in the former contains an oxygen atom, whereas the pyrazolone ring in SP600125 includes a nitrogen. This distinction influences electronic properties and target selectivity. SP600125’s anthrapyrazolone core enables potent JNK inhibition (Ki = 0.19 μM), whereas the anthra-isoxazolone derivatives are tailored for G9a inhibition .
Biological Activity
3,5-Dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one (CAS No. 145106-02-1) is a synthetic organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 391.42 g/mol. Its unique structure includes morpholino groups at the 3 and 5 positions, which enhance its solubility and biological activity compared to similar compounds.
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. It is known to bind to specific proteins or nucleic acids, modulating their activity and influencing cellular processes. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways.
- Nucleic Acid Binding : The ability to bind DNA or RNA suggests potential roles in gene expression regulation.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : It has shown potential against various bacterial strains, indicating possible use as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound. Below is a summary of key findings:
| Study | Focus | Findings |
|---|---|---|
| Study A (2022) | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
| Study B (2023) | Antimicrobial Effects | Exhibited activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL. |
| Study C (2024) | Anti-inflammatory Potential | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
